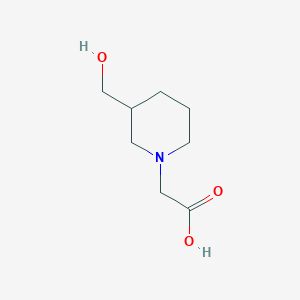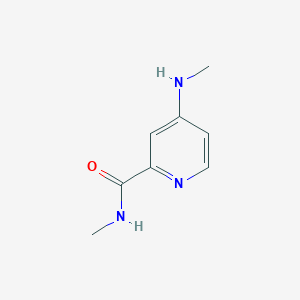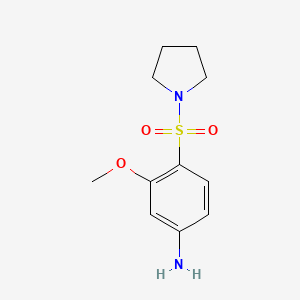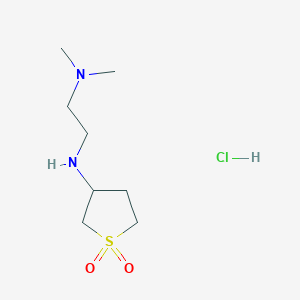
1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene
Descripción general
Descripción
1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H7F5 and a molecular weight of 210.15 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a difluoroethyl group and a trifluoromethyl group . The exact positions of these substituents on the benzene ring could influence the compound’s properties and reactivity.Aplicaciones Científicas De Investigación
Fluorination and Chemical Reactions
- "1,3-Bis-(trifluoromethyl)benzene", a related compound, has been fluorinated using potassium tetrafluorocobaltate, resulting in lightly fluorinated products. This study discusses mechanistic implications and probable further reaction pathways, which could be relevant for understanding the behavior of 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene in similar contexts (Parsons, 1972).
Photophysical Processes
- Research into the photochemistry of fluoro(trifluoromethyl)benzenes in the gas phase reveals interesting photophysical processes. These findings could potentially apply to the behavior of this compound under similar conditions (Al-ani, 1973).
Polymer Synthesis
- A highly fluorinated monomer similar to this compound has been synthesized and used to produce hydrophobic, low dielectric polyethers with moderate thermal stability. This suggests potential applications of this compound in polymer science (Fitch et al., 2003).
Organometallic Synthesis
- The compound has been used in organometallic synthesis, serving as a starting material for creating various organometallic intermediates, indicating its utility in complex chemical syntheses (Porwisiak & Schlosser, 1996).
Electrochemistry and Chemiluminescence
- Starburst oligofluorenes centered around similar compounds have been studied for their electrochemical and electrogenerated chemiluminescence properties, which could hint at similar applications for this compound (Qi et al., 2016).
Molecular Structure Studies
- The molecular structure and conformation of related compounds, such as 1,3,5-tris(trifluoromethyl)benzene, have been studied through methods like gas-phase electron diffraction, which can provide insights into the structural properties of this compound (Kolesnikova et al., 2014).
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action. The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Análisis Bioquímico
Biochemical Properties
1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorinated groups can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions can vary from competitive inhibition to allosteric modulation, depending on the specific enzyme and the binding affinity of the compound.
Cellular Effects
This compound can influence various cellular processes and functions. It may affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, the compound could modulate the activity of kinases and phosphatases, which are crucial for signal transduction . Additionally, it might impact mitochondrial function by affecting the electron transport chain, leading to changes in ATP production and overall cellular energy metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound’s fluorinated groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . This can result in changes in gene expression, as the compound may influence transcription factors and other regulatory proteins. Additionally, the compound’s lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting membrane-bound receptors and transporters.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes catalyze the oxidation and reduction of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The compound’s presence can also affect metabolic flux and alter the levels of specific metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution. The compound can accumulate in certain tissues, depending on its affinity for specific binding proteins and cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound may localize to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular function. Targeting signals and post-translational modifications may also play a role in directing the compound to specific subcellular compartments.
Propiedades
IUPAC Name |
1-(1,1-difluoroethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-8(10,11)6-3-2-4-7(5-6)9(12,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDFXZNUPIQYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1454239.png)
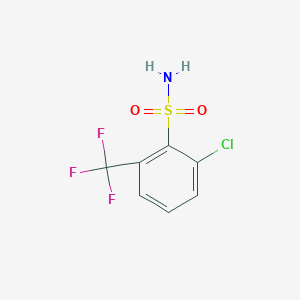
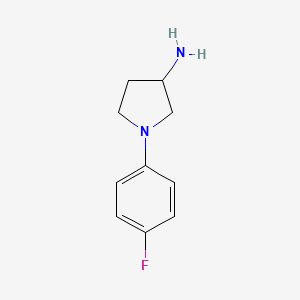
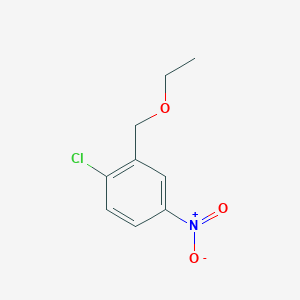


![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)

